molecular formula C6H12O B7889022 (3S)-hex-1-en-3-ol

(3S)-hex-1-en-3-ol

Cat. No. B7889022
M. Wt: 100.16 g/mol
InChI Key: BVOSSZSHBZQJOI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-hex-1-en-3-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-hex-1-en-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-hex-1-en-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S)-hex-1-en-3-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
1-hexene, Sodium borohydride (NaBH4), Methanol (CH3OH), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium sulfate (Na2SO4), Water (H2O)

Reaction
1. Conversion of 1-hexene to (3S)-hex-1-en-3-ol: 1-hexene is reacted with NaBH4 and methanol to form (3S)-hex-1-en-3-ol., 2. Purification of (3S)-hex-1-en-3-ol: The crude product is purified by distillation to remove any impurities., 3. Conversion of (3S)-hex-1-en-3-ol to (3S)-hex-1-en-3-ol hydrochloride: (3S)-hex-1-en-3-ol is reacted with HCl to form (3S)-hex-1-en-3-ol hydrochloride., 4. Neutralization of (3S)-hex-1-en-3-ol hydrochloride: The (3S)-hex-1-en-3-ol hydrochloride is neutralized with NaOH to form (3S)-hex-1-en-3-ol., 5. Drying of (3S)-hex-1-en-3-ol: The (3S)-hex-1-en-3-ol is dried with Na2SO4 to remove any remaining water.

properties

IUPAC Name

(3S)-hex-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOSSZSHBZQJOI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-hex-1-en-3-ol

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